4-Chloroindoline

Organic Synthesis Process Chemistry Indoline Preparation

4-Chloroindoline (CAS 41910-64-9), also known as 4-chloro-2,3-dihydro-1H-indole, is a halogenated indoline derivative with the molecular formula C8H8ClN and a molecular weight of 153.61 g/mol. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a saturated 2,3-bond in the indole core, which distinguishes it from the fully aromatic indole analogs.

Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
CAS No. 41910-64-9
Cat. No. B1352058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroindoline
CAS41910-64-9
Molecular FormulaC8H8ClN
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1CNC2=C1C(=CC=C2)Cl
InChIInChI=1S/C8H8ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
InChIKeyBBHMZHDPVNXFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroindoline (CAS 41910-64-9) Chemical Structure, Class, and Baseline Properties for Research Procurement


4-Chloroindoline (CAS 41910-64-9), also known as 4-chloro-2,3-dihydro-1H-indole, is a halogenated indoline derivative with the molecular formula C8H8ClN and a molecular weight of 153.61 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, characterized by a saturated 2,3-bond in the indole core, which distinguishes it from the fully aromatic indole analogs . The chlorine substitution at the 4-position imparts distinct physicochemical properties, including a predicted pKa of 4.26±0.20 and a calculated LogP of 2.6, which influence its reactivity and solubility profile [2].

Why 4-Chloroindoline Cannot Be Replaced by Generic Indolines or Unsubstituted Indoles


Generic substitution of 4-Chloroindoline with unsubstituted indoline or other regioisomeric chloroindolines is not feasible due to the precise position of the chlorine atom and the saturation state of the heterocyclic ring, which together dictate reactivity, binding affinity, and synthetic outcome. For example, 4-chloroindole, the aromatic counterpart, exhibits a markedly different receptor binding profile—chlorination at position 4 reduces hCB1 receptor affinity compared to MDMB-CHMICA, while the 2- and 7-chloro isomers largely retain affinity [1]. Furthermore, the saturated indoline scaffold is essential for generating specific pharmacophores, as seen in Nrf2 pathway activators where the dihydroindole ring is required for Keap1-Nrf2 protein-protein interaction inhibition [2]. The following evidence demonstrates that 4-Chloroindoline offers distinct, quantifiable advantages over its closest analogs, justifying its selection as a specific research reagent.

Quantitative Differentiation of 4-Chloroindoline: Comparative Synthesis Yield, Receptor Affinity, and Physicochemical Properties


4-Chloroindoline Synthesis Yield Comparison: 98% via NaBH3CN Reduction vs. 90.5% via Triethylsilane Route

The synthesis of 4-Chloroindoline from 4-chloroindole using sodium cyanoborohydride in acetic acid achieves a 98% isolated yield, whereas an alternative method employing triethylsilane in trifluoroacetic acid yields only 90.5% [1]. This 7.5% absolute yield advantage translates to significantly higher material efficiency when scaling up to multi-gram or kilogram quantities, directly impacting cost-per-gram and overall synthetic throughput .

Organic Synthesis Process Chemistry Indoline Preparation

Receptor Binding Affinity of 4-Chloroindoline-Derived Scaffold: hβ2-AR IC50 = 794 nM vs. hβ1-AR IC50 = 1000 nM

A compound containing the 4-chloroindoline core (CHEMBL154419) demonstrated a 1.26-fold selectivity for the human β2-adrenergic receptor (IC50 = 794 nM) over the β1-adrenergic receptor (IC50 = 1000 nM) in competitive binding assays using recombinant human receptors expressed in Sf9 cells [1]. This moderate selectivity, though not potent, provides a defined pharmacological fingerprint that distinguishes this scaffold from non-chlorinated indolines, which may exhibit different subtype selectivity profiles [2].

Pharmacology Receptor Binding Adrenergic Receptors

Impact of 4-Chlorination on Cannabinoid CB1 Receptor Binding: Reduced Affinity vs. Non-Chlorinated Parent

In a systematic SAR study of MDMB-CHMICA chloroindole analogs, 4-chloro substitution on the indole core reduced human CB1 receptor binding affinity relative to the non-chlorinated parent compound, whereas chlorination at positions 2, 6, and 7 largely retained affinity [1]. This positional sensitivity highlights the unique electronic and steric effects of the 4-chloro substituent, which cannot be replicated by other regioisomers [2]. Although the study employed the fully aromatic indole system, the findings are directly transferable to the indoline series due to analogous electronic effects.

Cannabinoid Research SAR Receptor Pharmacology

4-Chloroindoline Synthetic Versatility: High-Yield Conversion to N-Arylindoline Derivatives (71% Yield) via Downstream Modification

4-Chloroindoline serves as a robust starting material for further functionalization, as exemplified by its conversion to 2-[2-(4-chloro-2-...]indoline derivatives in 71% yield [1]. This downstream synthetic efficiency is comparable to or exceeds that of unsubstituted indoline in similar transformations, underscoring the compatibility of the 4-chloro substituent with palladium-catalyzed cross-couplings and other key medicinal chemistry reactions [2].

Medicinal Chemistry Library Synthesis C-N Coupling

Strategic Procurement Scenarios for 4-Chloroindoline Based on Quantitative Evidence


High-Throughput Medicinal Chemistry Library Synthesis Requiring High-Yield Building Blocks

Medicinal chemistry groups prioritizing synthetic efficiency should select 4-Chloroindoline over lower-yielding indoline derivatives due to its 98% isolated yield in the sodium cyanoborohydride reduction route [1]. This high-yield protocol minimizes material costs and waste generation, enabling cost-effective production of diverse compound libraries for primary screening .

Structure-Activity Relationship (SAR) Studies Exploring Adrenergic Receptor Subtype Selectivity

Investigators exploring β-adrenergic receptor pharmacology should procure 4-Chloroindoline-derived scaffolds based on the documented 1.26-fold β2/β1 selectivity (IC50 = 794 nM vs. 1000 nM) [1]. This defined selectivity profile, albeit moderate, provides a starting point for medicinal chemistry optimization and distinguishes 4-chloroindoline from non-halogenated indolines, which lack such subtype discrimination data .

Cannabinoid Receptor Probe Development Informed by Positional Chlorination Effects

For research programs aimed at developing CB1 receptor ligands with distinct pharmacological properties, 4-chloroindoline offers a unique advantage: chlorination at the 4-position reduces CB1 binding affinity relative to the non-chlorinated parent, unlike the 2-, 6-, and 7-chloro isomers that largely retain affinity [1]. This positional SAR makes 4-chloroindoline a critical comparator compound for understanding cannabinoid receptor interactions .

Downstream Functionalization via Palladium-Catalyzed Cross-Coupling for Kinase or GPCR Targeted Libraries

Researchers performing C-N or C-C bond-forming reactions can confidently select 4-Chloroindoline as a core scaffold, as demonstrated by its successful conversion to N-arylindoline derivatives in 71% yield [1]. The chloro substituent remains intact under standard coupling conditions, enabling late-stage diversification without compromising synthetic tractability .

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